5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile: is a heterocyclic compound that features a benzimidazole core with two methyl groups at the 5 and 6 positions and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-carboxylic acid.
Reduction: Products include 5,6-dimethyl-1H-benzo[d]imidazole-1-amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry: 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving benzimidazole derivatives.
Medicine: Research has explored the use of this compound in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzimidazole core can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: Lacks the nitrile group but shares the benzimidazole core.
1H-Benzimidazole-5-carbonitrile: Similar structure but without the methyl groups.
2-Methylbenzimidazole: Contains a single methyl group and lacks the nitrile group.
Uniqueness: 5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile is unique due to the presence of both methyl groups and the nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
5,6-dimethylbenzimidazole-1-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-7-3-9-10(4-8(7)2)13(5-11)6-12-9/h3-4,6H,1-2H3 |
InChI Key |
QZWWQEANXLAWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.